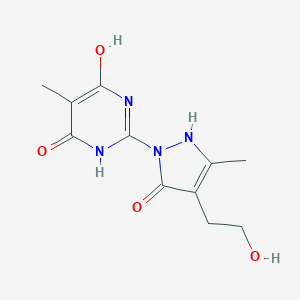![molecular formula C15H15N3OS2 B276208 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276208.png)
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods which have been optimized to obtain high yields. The mechanism of action of this compound is not yet fully understood, but it is believed to have biochemical and physiological effects that make it useful in various research studies.
作用机制
The mechanism of action of 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune system, which makes it useful in treating inflammatory diseases.
Biochemical and Physiological Effects:
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of certain viruses.
实验室实验的优点和局限性
The advantages of using 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its mechanism of action and identify specific targets for its anticancer and anti-inflammatory effects. Another direction is to optimize its synthesis method to improve yields and reduce the use of toxic reagents. Additionally, future research could focus on developing derivatives of this compound with improved solubility and reduced toxicity.
合成方法
The synthesis of 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been achieved using different methods. The most common method involves the reaction of 2-aminothiophene-3-carboxamide with isopropylthiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylisocyanate to form the final product. This method has been optimized to obtain high yields of the compound.
科学研究应用
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has potential applications in various scientific research studies. It has been found to have anticancer properties and has been used in studies to evaluate its effectiveness against different types of cancer cells. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been used in studies to evaluate its potential as an antiviral agent.
属性
分子式 |
C15H15N3OS2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
3-amino-6-phenyl-2-propan-2-ylsulfanylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS2/c1-9(2)20-15-17-11-8-12(10-6-4-3-5-7-10)21-13(11)14(19)18(15)16/h3-9H,16H2,1-2H3 |
InChI 键 |
QGRPGVRZPFVYTM-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)SC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)




![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![N-[4-(aminosulfonyl)phenyl]-2-({4-ethyl-5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B276146.png)
![2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276147.png)
![2-({4-(4-methoxyphenyl)-5-[(2-oxopropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B276148.png)